molecular formula C25H23Cl2NO3 B11694219 2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11694219
M. Wt: 456.4 g/mol
InChI Key: UAWPLQHXVNFMMH-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylethylamine with 2,3-dichlorobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like dichloromethane, ethanol, and water. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. These interactions can result in therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C25H23Cl2NO3

Molecular Weight

456.4 g/mol

IUPAC Name

2-phenylethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H23Cl2NO3/c1-15-21(25(30)31-14-13-16-7-3-2-4-8-16)22(17-9-5-10-18(26)24(17)27)23-19(28-15)11-6-12-20(23)29/h2-5,7-10,22,28H,6,11-14H2,1H3

InChI Key

UAWPLQHXVNFMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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